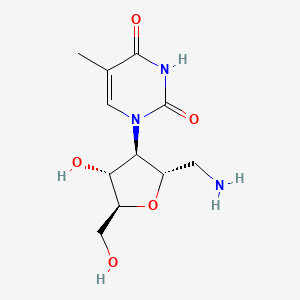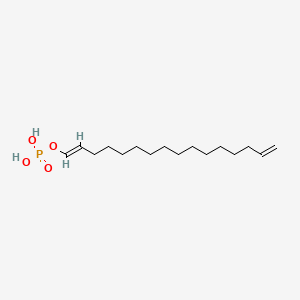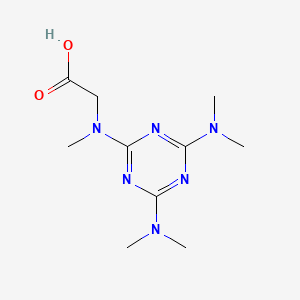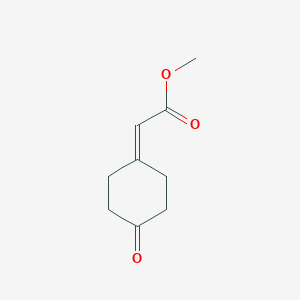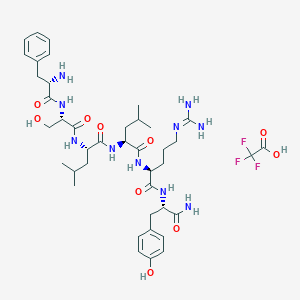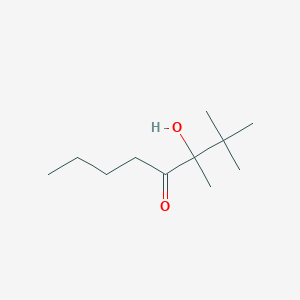
3-Hydroxy-2,2,3-trimethyloctan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2,3-trimethyloctan-4-one is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol. It is known for its unique structure, which includes a hydroxyl group and a ketone group on a branched carbon chain. This compound is used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2,2,3-trimethyloctan-4-one can be synthesized through several synthetic routes. One common method involves the use of a three-necked flask equipped with an overhead mechanical stirrer, a Claisen adapter containing a low-temperature thermometer, and a no-air stopper . The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound effectively.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,2,3-trimethyloctan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and ketone functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
3-Hydroxy-2,2,3-trimethyloctan-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be studied for its potential biological activities and interactions with various biomolecules. Industrially, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2,3-trimethyloctan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a significant role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
3-Hydroxy-2,2,3-trimethyloctan-4-one can be compared with other similar compounds, such as 4-hydroxy-2,2,3-trimethyloctan-4-one and 3-hydroxy-2,2,4-trimethyloctan-4-one . These compounds share similar structural features but differ in the position of the hydroxyl and ketone groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, making it suitable for particular chemical and industrial applications.
Properties
CAS No. |
85083-71-2 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-hydroxy-2,2,3-trimethyloctan-4-one |
InChI |
InChI=1S/C11H22O2/c1-6-7-8-9(12)11(5,13)10(2,3)4/h13H,6-8H2,1-5H3 |
InChI Key |
AUTKHDMDXOJGAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(C)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


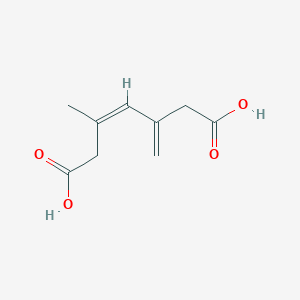
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)



![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
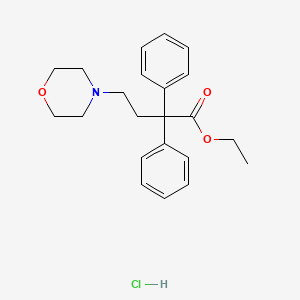
![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
